molecular formula C19H17NO3 B1680965 PTP CD45 Inhibitor CAS No. 345630-40-2

PTP CD45 Inhibitor

Cat. No. B1680965
M. Wt: 307.3 g/mol
InChI Key: VZQDDSYKVYARDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The PTP CD45 Inhibitor, also referenced under CAS 345630-40-2, controls the biological activity of PTP CD45 . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .


Synthesis Analysis

The synthesis and biological activity of a series of 2- [(4-methylthiopyridin-2-yl)methylsulfinyl]benzimidazoles are described. These compounds have potent inhibitory effects against the protein tyrosine phosphatase activity of CD45 . A Facile Synthesis of CD45 Protein Tyrosine Phosphatase Inhibitor Marine Natural Product Pulchellalactam has also been reported .


Molecular Structure Analysis

CD45 is a type 1 transmembrane protein tyrosine phosphatase (PTPase) expressed by all the haematopoietic stem cells (HSCs) except that of erythrocytes and platelets . It is composed of two cytoplasmic domains, a transmembrane domain, and an extracellular domain .


Chemical Reactions Analysis

The protein-tyrosine phosphatase (PTP) CD45 serves both positive and negative signaling elements by dephosphorylating regulatory pTyr residues on Src-family protein-tyrosine kinases .


Physical And Chemical Properties Analysis

The PTP CD45 Inhibitor has a molecular formula of C19H17NO3 and a molecular weight of 307.3 g/mol . It is a red-violet solid and is soluble in DMSO and ethanol .

Scientific Research Applications

Allosteric Inhibitors of CD45 and Immune Response

CD45, a protein tyrosine phosphatase (PTP), plays a pivotal role in immune cell signaling. Research by Perron et al. (2014) demonstrated the development of small molecule inhibitors targeting an allosteric pocket unique to CD45. These inhibitors, notably compound 211, showed selectivity and effectiveness in preventing T-cell receptor-mediated activation, thereby controlling immune responses. This work highlights the potential of CD45 allosteric inhibitors in modulating immune functions, especially in conditions like inflammation and autoimmune diseases (Perron et al., 2014).

PTP Inhibitor XIX as a Multiphosphatase Inhibitor

Le et al. (2017) explored the role of PTP inhibitor XIX, an inhibitor of both CD45 and PTEN, in suppressing other PTPs. This study found that PTP inhibitor XIX selectively inhibits protein tyrosine phosphatase non-receptor type 2 (PTPN2) and impacts signal transduction pathways, particularly the STAT3 pathway. Such inhibitors demonstrate how targeting CD45 can indirectly influence other crucial signaling molecules, offering insights into treatments for diseases related to PTPN2 (Le et al., 2017).

Effects of Peracids on CD45 Activity

Kuban-Jankowska et al. (2015) investigated the inhibitory effect of peracids on PTPs, including CD45. The study revealed that peracids, particularly medium-chain peracids, are potent inhibitors of CD45, suggesting a new avenue for controlling CD45 activity and related immune responses. This research opens possibilities for developing novel therapeutic agents targeting PTPs, especially in conditions where modulation of PTP activity is desirable (Kuban-Jankowska et al., 2015).

Modulation of Immune Cell Signalling by CD45

Saunders and Johnson (2010) reviewed the role of CD45 in immune cell signaling. The paper discusses CD45's regulatory effects on antigen receptor signaling in T and B cells and its broader impact on innate immunity, highlighting its significance in a range of immune responses. Understanding how CD45 modulates these pathways provides critical insights into potential therapeutic targets for immune-related disorders (Saunders & Johnson, 2010).

Safety And Hazards

For safety and hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Protein phosphatases act as key regulators of multiple important cellular processes and are attractive therapeutic targets for various diseases . Despite challenges, persistent efforts have led to the identification of several drug-like, non-competitive modulators of some of these enzymes . This reignites interest in therapeutic targeting of phosphatases .

properties

IUPAC Name

N-(9,10-dioxophenanthren-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-19(2,3)18(23)20-11-8-9-13-12-6-4-5-7-14(12)16(21)17(22)15(13)10-11/h4-10H,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQDDSYKVYARDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PTP CD45 Inhibitor

CAS RN

345630-40-2
Record name 345630-40-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
PTP CD45 Inhibitor
Reactant of Route 2
Reactant of Route 2
PTP CD45 Inhibitor
Reactant of Route 3
Reactant of Route 3
PTP CD45 Inhibitor
Reactant of Route 4
PTP CD45 Inhibitor
Reactant of Route 5
PTP CD45 Inhibitor
Reactant of Route 6
Reactant of Route 6
PTP CD45 Inhibitor

Citations

For This Compound
11
Citations
DE Cheng, YM Tsai, YL Hsu, MF Hou… - Oncology …, 2014 - spandidos-publications.com
… PTP CD45 inhibitor (CD45i) is a selective and reversible inhibitor of CD45. Prior to the addition of IL-10 and GM-CSF/IL-4 to the culture medium, the CD14+ monocytes isolated from the …
Number of citations: 3 www.spandidos-publications.com
P Szodoray, SM Stanford, Ø Molberg, LA Munthe… - Journal of Allergy and …, 2016 - Elsevier
… B, The CD45 inhibitor PTP CD45 Inhibitor prevents the restoration of BCR signaling on stimulation with T H 2 factors. Red lines, T H 2-stimulated/vehicle-treated cells; blue lines, T H 2-…
Number of citations: 23 www.sciencedirect.com
JF Imbery, J Heinzelbecker, JK Jebsen… - British Journal of …, 2022 - Wiley Online Library
… (A, B) Use of the PTP CD45 inhibitor induced cell death (viability stain, upper panels) in both CLL and Th cell populations but reduced proliferation (Ki67 + , lower panels) only in the …
Number of citations: 6 onlinelibrary.wiley.com
M Perišić Nanut, S Žurga, Š Konjar, M Prunk… - The FASEB …, 2022 - Wiley Online Library
… Flow cytometric analysis after staining with YO- PRO- 1 (YP1), a nuclear marker that binds to the DNA of dying cells showed that the pre- treatment of cells with PTP CD45 inhibitor did …
Number of citations: 2 faseb.onlinelibrary.wiley.com
P Szodoray, TK Andersen, J Heinzelbecker, JF Imbery… - Cell reports, 2021 - cell.com
Humoral immunity relies on the efficient differentiation of memory B cells (MBCs) into antibody-secreting cells (ASCs). T helper (Th) signals upregulate B cell receptor (BCR) signaling …
Number of citations: 9 www.cell.com
J Huang - 2008 - search.proquest.com
The mechanism of T cell recognition is the central but unsolved puzzle of adaptive immunology. The difficulties come from the multichain structure of TCR/CD3, the binate binding …
Number of citations: 3 search.proquest.com
M Embgenbroich - 2017 - core.ac.uk
1. Abstract The immune system has to manage the critical decision to induce either immunity or tolerance. Cells that take part in the regulatory processes of the immune system are …
Number of citations: 3 core.ac.uk
Y Zhao, Y Yang - Free Radical Biology and Medicine, 2016 - Elsevier
… Another 7 compounds that significantly increased cytosolic NAD + /NADH ratio and induced cell death, fascaplysin, plumbagin, NSC-95397, PTP CD45 inhibitor, shikonin, LY-83583 …
Number of citations: 49 www.sciencedirect.com
Y Zhao, Z Zhang, Y Zou, Y Yang - Antioxidants & Redox Signaling, 2018 - liebertpub.com
… Seven other compounds significantly increased the cytosolic NAD+/NADH ratio and caused cell death and oxidative stress in our screen: fascaplysin, PTP CD45 inhibitor, shikonin, LY-…
Number of citations: 29 www.liebertpub.com
片桐達雄, 深沢耕平, 梅川正夫 - 研究紀要: 富山大学杉谷キャンパス一般 …, 2012 - core.ac.uk
… PTP CD45 特異的阻害剤として PTP CD45 Inhibitor (Santa Cruz, USA) (sc-222223) 39)を用いた. Western blot 解析には以下の試薬と抗体を用いた. Albumin, from Bovine Serum (以下 BSA と…
Number of citations: 2 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.